(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
Description
(Z)-N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a benzothiazole-derived compound featuring a Z-configuration at the imine linkage. Its structure includes:
- A 4-fluoro-substituted benzothiazole core.
- A prop-2-yn-1-yl (propargyl) group at position 3 of the benzothiazole ring.
- A 4-nitrobenzamide moiety attached via an N-ylidene bond.
Its synthesis likely involves alkylation and condensation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c1-2-10-20-15-13(18)4-3-5-14(15)25-17(20)19-16(22)11-6-8-12(9-7-11)21(23)24/h1,3-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRURYRDFKVBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Substituent Effects: The 4-nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with the 4-dimethylamino (electron-donating) group in and 4-methyl in . This affects solubility and electronic interactions in biological systems. The fluoro substituent (target) vs.
Tautomerism and Stability :
- The Z-configuration in the target compound stabilizes the thione tautomer , as seen in triazole-thione derivatives (e.g., ), where νC=S bands at ~1250 cm⁻¹ confirm the thione form.
- In contrast, thiadiazole derivatives (e.g., ) exhibit tautomerism between thiol and thione forms, resolved via IR absence of νS-H (~2500–2600 cm⁻¹) .
Spectral Data :
- The absence of C=O bands in triazole derivatives (e.g., , 1663–1682 cm⁻¹) contrasts with the retained C=O in acryloyl-containing compounds (e.g., , 1690 cm⁻¹), highlighting divergent reaction pathways.
Q & A
Q. Table 1: Comparative IC₅₀ Values of Analogues
| Substituent Modifications | IC₅₀ (μM, MCF-7) | Selectivity Index (HEK-293/MCF-7) |
|---|---|---|
| 4-NO₂ (Parent compound) | 1.2 ± 0.3 | 8.5 |
| 4-CF₃ | 0.9 ± 0.2 | 12.4 |
| Benzo[d]thiazole → Indole | 3.1 ± 0.5 | 2.1 |
Advanced: How should researchers address contradictory data in biological activity across studies?
Methodological Answer:
- Assay standardization:
- Use identical cell lines (e.g., ATCC-validated HeLa) and passage numbers .
- Normalize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Compound stability checks:
- Dose-response validation: Repeat experiments with independent synthetic batches to rule out batch variability .
Advanced: What strategies can evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies:
- Metabolic stability:
- Use liver microsomes (human/rat) to calculate intrinsic clearance (CLint) .
- Identify metabolites via UPLC-QTOF-MS .
Advanced: How can computational modeling enhance the design of derivatives?
Methodological Answer:
- Molecular dynamics (MD) simulations:
- Simulate ligand-protein complexes (e.g., PFOR) for 100 ns to assess binding stability .
- Calculate binding free energies (ΔG) using MM-PBSA .
- ADMET prediction:
- Use SwissADME to optimize logP (target: 2–3) and rule out Pan-Assay Interference Compounds (PAINS) .
- QSAR modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
